molecular formula C19H30N2O2 B4769301 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide

2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide

Cat. No.: B4769301
M. Wt: 318.5 g/mol
InChI Key: QINBVDOWPDPWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714, and it belongs to a class of compounds known as CB1 receptor antagonists. CB1 receptor antagonists are compounds that bind to the CB1 receptor and block the effects of cannabinoids.

Mechanism of Action

F13714 exerts its effects by blocking the CB1 receptor, which is the primary receptor for endocannabinoids in the brain. Endocannabinoids are signaling molecules that play a role in appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, F13714 reduces the effects of endocannabinoids, which leads to a reduction in food intake and body weight.
Biochemical and Physiological Effects
F13714 has been shown to have several biochemical and physiological effects. In animal models, F13714 has been shown to reduce food intake, body weight, and adiposity. F13714 has also been shown to improve glucose tolerance and insulin sensitivity. Additionally, F13714 has been shown to reduce liver fat accumulation and improve liver function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using F13714 in lab experiments is that it is a highly selective CB1 receptor antagonist. This means that it can be used to specifically block the effects of endocannabinoids without affecting other signaling pathways. However, one limitation of using F13714 in lab experiments is that it has poor solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of F13714. One potential direction is the development of F13714 as a therapeutic agent for the treatment of obesity and related metabolic disorders. Another potential direction is the study of F13714 in the context of drug addiction, as the endocannabinoid system has been implicated in drug addiction. Additionally, future studies could investigate the potential side effects of F13714 and its long-term safety profile.

Scientific Research Applications

F13714 has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of F13714 is in the treatment of obesity. Studies have shown that F13714 can reduce food intake and body weight in animal models. F13714 has also been shown to improve glucose tolerance and insulin sensitivity in animal models.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-5-10-21-11-8-17(9-12-21)20-19(22)16(4)23-18-7-6-14(2)15(3)13-18/h6-7,13,16-17H,5,8-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBVDOWPDPWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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